

# 3-Methoxy-4-nitrobenzaldehyde CAS number and molecular formula

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## Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzaldehyde

Cat. No.: B1600471

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## An In-Depth Technical Guide to 3-Methoxy-4-nitrobenzaldehyde

An Essential Building Block in Modern Organic Synthesis and Drug Discovery

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This guide provides a comprehensive technical overview of **3-Methoxy-4-nitrobenzaldehyde** (CAS No: 80410-57-7), a key aromatic aldehyde utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role as a versatile intermediate in the synthesis of complex molecules.

## Core Compound Identification and Properties

**3-Methoxy-4-nitrobenzaldehyde** is a substituted benzaldehyde featuring a methoxy group at the 3-position and a nitro group at the 4-position. This unique substitution pattern of an electron-donating group (methoxy) and a powerful electron-withdrawing group (nitro) dictates its reactivity and utility in organic synthesis.

## Chemical Structure and Identifiers

- CAS Number: 80410-57-7[1]

- Molecular Formula:  $C_8H_7NO_4$ [\[2\]](#)
- IUPAC Name: **3-methoxy-4-nitrobenzaldehyde**[\[3\]](#)
- Synonyms: 3-methoxy-4-nitro-benzaldehyde[\[3\]](#)

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Methoxy-4-nitrobenzaldehyde** is crucial for its handling, storage, and application in synthesis.

Property	Value	Source(s)
Molecular Weight	181.15 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light yellow powder	<a href="#">[1]</a>
Melting Point	97-100 °C	(for isomer)
Boiling Point	Data not available	
Solubility	Soluble in organic solvents such as DMF, ethyl acetate, and dichloromethane. Insoluble in water.	Inferred from synthesis protocols <a href="#">[1]</a>
Storage	Store at 4°C under a nitrogen atmosphere for long-term stability. <a href="#">[2]</a>	

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of **3-Methoxy-4-nitrobenzaldehyde**.

### $^1H$ NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aldehyde, aromatic, and methoxy protons.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 10.05 (s, 1H, -CHO), 7.92 (d,  $J = 8.1$  Hz, 1H, Ar-H), 7.60 (d,  $J = 1.3$  Hz, 1H, Ar-H), 7.54 (dd,  $J = 8.1, 1.5$  Hz, 1H, Ar-H), 4.03 (s, 3H,  $-\text{OCH}_3$ ).

## $^{13}\text{C}$ NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, aromatic, and methoxy carbons. A reference to the  $^{13}\text{C}$  NMR spectrum is available in the literature.[\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde  $\text{C}=\text{O}$  stretch (around  $1700\text{ cm}^{-1}$ ), the nitro group (asymmetric and symmetric stretches around  $1520$  and  $1340\text{ cm}^{-1}$ , respectively), and  $\text{C}-\text{O}$  stretching of the methoxy group.

## Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound ( $181.15\text{ g/mol}$ ).

## Synthesis of 3-Methoxy-4-nitrobenzaldehyde

The synthesis of **3-Methoxy-4-nitrobenzaldehyde** can be achieved through several routes. Below are two common laboratory-scale preparations.

### Synthesis from 3-Hydroxy-4-nitrobenzaldehyde

This is a straightforward Williamson ether synthesis where the phenolic hydroxyl group is methylated.

- To a solution of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) in  $N,N$ -dimethylformamide (DMF), add potassium carbonate (1.0-1.2 equivalents).
- Stir the mixture at room temperature to form the phenoxide.
- Slowly add iodomethane (2 equivalents) to the reaction mixture.[\[1\]](#)
- Continue stirring at room temperature for 5 hours.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
- The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.<sup>[1]</sup>
- The crude product is purified by silica gel column chromatography to afford **3-Methoxy-4-nitrobenzaldehyde** as a light yellow powder.<sup>[1]</sup>

Caption: Synthesis of **3-Methoxy-4-nitrobenzaldehyde** via Williamson ether synthesis.

## Synthesis from (3-methoxy-4-nitrophenyl)methanol

This method involves the oxidation of the corresponding benzyl alcohol.

- A dispersion of (3-methoxy-4-nitrophenyl)methanol (1 equivalent) and pyridinium dichromate (PDC) (1.5-2.5 equivalents) in dry dichloromethane (DCM) is prepared.
- The mixture is stirred at room temperature for approximately 17 hours.
- The reaction is monitored by TLC for the disappearance of the starting material.
- Upon completion, the reaction mixture is filtered through a pad of celite and silica gel, and the filter cake is washed with DCM.
- The combined filtrate is concentrated under reduced pressure to yield the crude **3-Methoxy-4-nitrobenzaldehyde**.

Caption: Synthesis of **3-Methoxy-4-nitrobenzaldehyde** via oxidation of the corresponding alcohol.

## Chemical Reactivity and Synthetic Applications

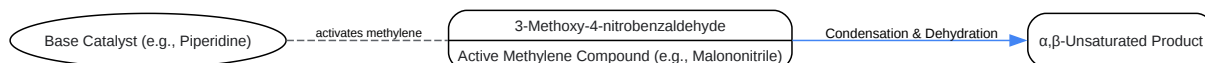
The aldehyde functional group in **3-Methoxy-4-nitrobenzaldehyde** is a versatile handle for a variety of chemical transformations, making it a valuable building block in multi-step syntheses.

### Knoevenagel Condensation

The electron-withdrawing nitro group activates the aldehyde, making it an excellent substrate for Knoevenagel condensation with active methylene compounds. This reaction is a powerful

tool for C-C bond formation.[4][5]

- In a round-bottom flask, dissolve **3-Methoxy-4-nitrobenzaldehyde** (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1-1.2 equivalents) in a suitable solvent such as ethanol or toluene.
- Add a catalytic amount of a base, such as piperidine or ammonium acetate.[4][6]
- The reaction mixture is typically heated to reflux and monitored by TLC.
- Upon completion, the mixture is cooled, and the product often crystallizes out and can be collected by filtration.[6]



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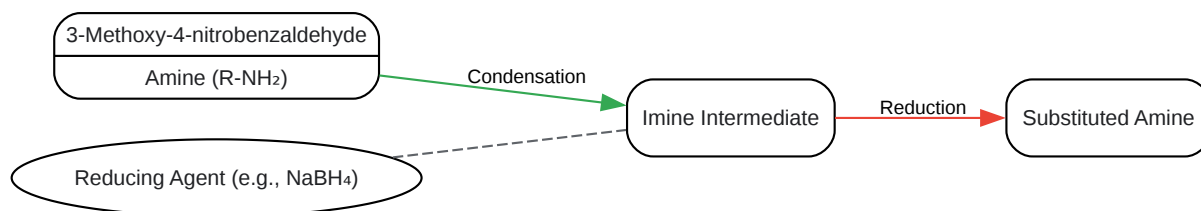
Caption: General workflow for the Knoevenagel condensation.

## Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines to form substituted amines, which are common motifs in pharmaceuticals. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[7]

- To a solution of **3-Methoxy-4-nitrobenzaldehyde** (1 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the amine (1-1.2 equivalents).
- A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.
- After a period of stirring at room temperature, a reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) is added portion-wise.[7]
- The reaction is stirred until completion (monitored by TLC).

- Work-up typically involves quenching the excess reducing agent, extraction with an organic solvent, and purification by chromatography.



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